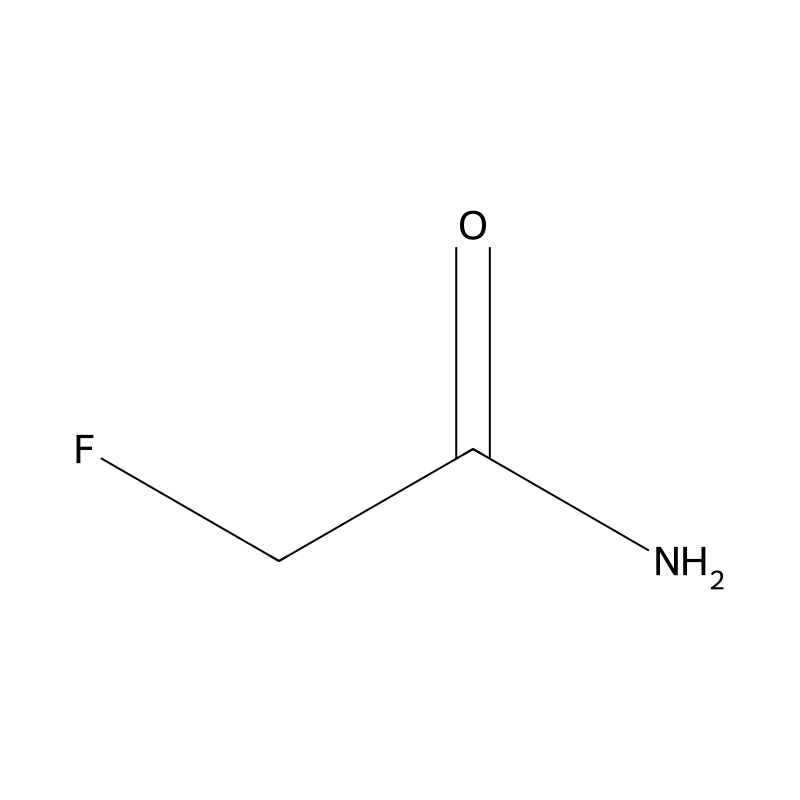

Fluoroacetamide

FCH2CONH2

C2H4FNO

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

FCH2CONH2

C2H4FNO

Molecular Weight

InChI

InChI Key

SMILES

solubility

Freely sol in water, sol in acetone; sparingly sol in chloroform

Moderately sol in ethanol; sparingly sol in aliphatic and aromatic hydrocarbons

Solubility in water: very good

Synonyms

Canonical SMILES

Understanding mitochondrial function

Fluoroacetamide disrupts the citric acid cycle within mitochondria, the cell's energy-producing organelles. Researchers can use fluoroacetamide to study how this disruption affects cellular function and identify potential therapeutic targets for mitochondrial diseases [].

Toxicology research

Due to its potent inhibitory effect on the citric acid cycle, fluoroacetamide is sometimes used in toxicology studies to investigate the mechanisms of cell death caused by mitochondrial dysfunction [].

Herbicide development

Historically, fluoroacetamide was investigated as a potential herbicide due to its ability to harm plants. However, its high mammalian toxicity led to the abandonment of this application [].

Fluoroacetamide is an organic compound with the chemical formula FCH₂CONH₂. It is derived from acetamide, where one hydrogen atom on the methyl group is substituted by a fluorine atom. This modification imparts significant toxicity to the compound, making it a metabolic poison that disrupts cellular respiration by inhibiting the citric acid cycle. Fluoroacetamide appears as a colorless crystalline powder and is known for its use as a rodenticide due to its potent toxic effects on mammals. Exposure can lead to severe health issues, including reproductive disorders and potentially fatal outcomes if ingested or absorbed through the skin .

Fluoroacetamide acts as a metabolic poison by interfering with the citric acid cycle, a vital pathway for energy production in cells []. It closely resembles a natural intermediate in the cycle, fluoroacetate. However, the presence of fluorine disrupts the normal enzymatic processes, leading to a buildup of toxic intermediates and ultimately cell death [].

Fluoroacetamide is highly toxic and can be lethal if ingested, inhaled, or absorbed through the skin []. Symptoms of poisoning can include vomiting, convulsions, muscle tremors, and respiratory failure []. Due to its dangers, handling fluoroacetamide requires strict safety protocols, including the use of personal protective equipment and proper ventilation.

Data

The median lethal dose (LD50) of fluoroacetamide in rats is reported to be 5-10 mg/kg body weight [].

The biological activity of fluoroacetamide is primarily characterized by its role as a metabolic poison. Upon ingestion, it converts into fluoroacetic acid, which inhibits the enzyme aconitase in the citric acid cycle, leading to energy metabolism disruption. This inhibition results in cellular energy depletion and can cause systemic toxicity. Symptoms of exposure may include gastrointestinal distress, neurological effects, and in severe cases, death . The compound's high toxicity has led to its classification as a hazardous substance, necessitating careful handling and regulation.

Fluoroacetamide can be synthesized through several methods:

- Direct Fluorination: Fluorination of acetamide using fluorinating agents such as sulfur tetrafluoride or other fluorinating reagents.

- Substitution Reactions: Reacting acetamide with fluorinated alkyl halides under appropriate conditions.

- Conversion from Fluoroacetic Acid: Fluoroacetic acid can be reacted with ammonia or amines to yield fluoroacetamide.

Each method varies in efficiency and yield, with direct fluorination being more common in laboratory settings due to its straightforward approach .

Fluoroacetamide has several applications:

- Rodenticide: Its primary use is in pest control as a rodenticide due to its high toxicity.

- Research: In biochemical research, it serves as a tool for studying metabolic pathways and enzyme inhibition.

- Chemical Synthesis: It is utilized in organic synthesis to produce various fluorinated compounds.

Due to its hazardous nature, applications are strictly regulated in many countries .

Studies on fluoroacetamide's interactions focus on its metabolic pathways and toxicological effects. Research indicates that fluoroacetamide's conversion to fluoroacetic acid leads to significant disruptions in energy metabolism within cells. Investigations into its interactions with other biochemical agents reveal potential synergistic effects that exacerbate its toxic profile. Furthermore, studies have shown that co-exposure with certain chemicals may enhance its toxicity or alter its metabolic fate .

Fluoroacetamide shares structural similarities with several other compounds, particularly those containing halogenated groups or amides. Here are some comparable compounds:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| Acetamide | C₂H₅NO | Non-toxic amide used in various industrial applications. |

| Fluoroacetic Acid | C₂HF₃O₂ | Highly toxic; inhibits the citric acid cycle like fluoroacetamide. |

| Chloroacetamide | C₂H₄ClN | Less toxic than fluoroacetamide; used in organic synthesis. |

| Bromoacetamide | C₂H₄BrN | Similar reactivity; used in chemical synthesis but less toxic than fluoroacetamide. |

Uniqueness of Fluoroacetamide: The presence of fluorine significantly enhances the toxicity of fluoroacetamide compared to its non-fluorinated counterparts like acetamide. Its specific mechanism of action through metabolic disruption sets it apart from other halogenated amides, making it particularly dangerous for biological systems .

Purity

Physical Description

COLOURLESS CRYSTALLINE POWDER.

Color/Form

White...solid

XLogP3

Exact Mass

Boiling Point

Sublimes

LogP

log Kow= -1.05

-1.05

Appearance

Melting Point

108.0 °C

108 °C

107 °C

Storage

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal]

Mechanism of Action

FLUOROACETAMIDE ... /IS/ TOXIC TO MAMMALS PRESUMABLY BECAUSE OF METABOLIC ... /HYDROLYSIS/ TO FLUOROACETATE.

Moderately fast-acting rodenticide which is less likely to lead to poison shyness because of sublethal dosing. It acts chiefly on the heart, with secondary effects on CNS.

Pictograms

Acute Toxic

Impurities

Other CAS

Wikipedia

Use Classification

Methods of Manufacturing

Sodium fluoroacetate + ammonia (amide formation)

Made from chloroacetamide by fluorination process using KF.

General Manufacturing Information

T - indicates a substance that is the subject of a final TSCA section 4 test rule.

The WHO Recommended Classification of Pesticides by Hazard identifies Fluoroacetamide (technical grade) as Class IB: highly hazardous; Main Use: rodenticide. According to the PIC /Prior Informed Consent/ Convention, export of /Fluoroacetamide/ can only take place with the prior informed consent of the importing Party. ...(further information can be found at: http://www.pic.int/).

/FLUOROACETAMIDE/ USE IS LARGELY RESTRICTED TO LICENSED PEST CONTROL OPERATORS.

THE POISONING OF FARM ANIMALS BY EFFLUENTS FROM A FACTORY THAT MFR FLUOROACETAMIDE CAUSED THE MINISTRY OF AGRICULTURE, FISHERIES, & FOOD TO RECOMMEND THAT THE CMPD SHOULD NOT BE USED AS AN INSECTICIDE IN AGRICULTURE, HOME GARDENS, OR FOOD STORAGE IN GREAT BRITAIN, & IT WAS WITHDRAWN FROM THE MARKET.

A rebuttable presumption against registration was issued by EPA on November 22, 1976 on the basis of toxicity to nontarget species ... . The RPAR was terminated on February 28, 1980

Analytic Laboratory Methods

Clinical Laboratory Methods

Storage Conditions

Interactions

Dates

2: Wen W, Gao H, Kang N, Lu A, Qian C, Zhao Y. Treatment of severe fluoroacetamide poisoning in patient with combined multiple organ dysfunction syndrome by evidence-based integrated Chinese and Western medicines: A case report. Medicine (Baltimore). 2017 Jul;96(27):e7256. doi: 10.1097/MD.0000000000007256. PubMed PMID: 28682876; PubMed Central PMCID: PMC5502149.

3: SD + Fluoroacetamide Medium. Cold Spring Harb Protoc. 2017 Apr 3;2017(4):pdb.rec089540. doi: 10.1101/pdb.rec089540. PubMed PMID: 28373505.

4: Unione L, Alcalá M, Echeverria B, Serna S, Ardá A, Franconetti A, Cañada FJ, Diercks T, Reichardt N, Jiménez-Barbero J. Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc-Containing Sugars: Modulation of the CH-π Stacking Interactions by Different Fluorination Patterns. Chemistry. 2017 Mar 17;23(16):3957-3965. doi: 10.1002/chem.201605573. Epub 2017 Feb 23. PubMed PMID: 28124793; PubMed Central PMCID: PMC5484281.

5: Kobayashi T, Hoppmann C, Yang B, Wang L. Using Protein-Confined Proximity To Determine Chemical Reactivity. J Am Chem Soc. 2016 Nov 16;138(45):14832-14835. Epub 2016 Nov 4. PubMed PMID: 27797495; PubMed Central PMCID: PMC5310709.

6: Wang R, Zhuo L, Wang Y, Ren L, Liu Q, Liu L. Lessons learned from poisoning cases caused by 2 illegal rodenticides: Tetramine and fluoroacetamide. Medicine (Baltimore). 2016 Oct;95(41):e5103. PubMed PMID: 27741126; PubMed Central PMCID: PMC5072953.

7: Cao F, Lu X, Hu X, Zhang Y, Zeng L, Chen L, Sun M. In vitro selection of DNA aptamers binding pesticide fluoroacetamide. Biosci Biotechnol Biochem. 2016 May;80(5):823-32. doi: 10.1080/09168451.2015.1136876. Epub 2016 Feb 12. PubMed PMID: 26873572.

8: Cooney TP, Varelis P, Bendall JG. High-Throughput Quantification of Monofluoroacetate (1080) in Milk as a Response to an Extortion Threat. J Food Prot. 2016 Feb;79(2):273-81. doi: 10.4315/0362-028X.JFP-15-405. PubMed PMID: 26818988.

9: Huang H, Huang X, Yu J. [Simultaneous determination of five hypertoxic rodenticides in serum by gas chromatography-mass spectrometry]. Se Pu. 2015 Mar;33(3):323-8. Chinese. PubMed PMID: 26182477.

10: Ge S, Arlow SI, Mormino MG, Hartwig JF. Pd-catalyzed α-arylation of trimethylsilyl enolates of α,α-difluoroacetamides. J Am Chem Soc. 2014 Oct 15;136(41):14401-4. doi: 10.1021/ja508590k. Epub 2014 Oct 3. PubMed PMID: 25254966; PubMed Central PMCID: PMC4210146.

11: Wang X, Gao H, Yao D, Tian Y, Su J, Zhang H, Sun C, Shi H. [Effect of acetamide on histopathology in cerebral cortex of rats with tetramine poisoning]. Zhonghua Lao Dong Wei Sheng Zhi Ye Bing Za Zhi. 2014 Apr;32(4):289-92. Chinese. PubMed PMID: 24754949.

12: Kuklya A, Uteschil F, Kerpen K, Marks R, Telgheder U. Development of an electrospray-(63)Ni-differential ion mobility spectrometer for the analysis of aqueous samples. Talanta. 2014 Mar;120:173-80. doi: 10.1016/j.talanta.2013.10.056. Epub 2013 Dec 11. PubMed PMID: 24468357.

13: Luque de Castro MD, Delgado-Povedano MM. Ultrasound: a subexploited tool for sample preparation in metabolomics. Anal Chim Acta. 2014 Jan 2;806:74-84. doi: 10.1016/j.aca.2013.10.053. Epub 2013 Nov 7. Review. PubMed PMID: 24331041.

14: Seo YJ, Muench L, Reid A, Chen J, Kang Y, Hooker JM, Volkow ND, Fowler JS, Kim SW. Radionuclide labeling and evaluation of candidate radioligands for PET imaging of histone deacetylase in the brain. Bioorg Med Chem Lett. 2013 Dec 15;23(24):6700-5. doi: 10.1016/j.bmcl.2013.10.038. Epub 2013 Oct 30. PubMed PMID: 24210501; PubMed Central PMCID: PMC4007514.

15: Zhang D, Zhang J, Zuo Z, Liao L. A retrospective analysis of data from toxic substance-related cases in Northeast China (Heilongjiang) between 2000 and 2010. Forensic Sci Int. 2013 Sep 10;231(1-3):172-7. doi: 10.1016/j.forsciint.2013.05.014. Epub 2013 Jun 7. PubMed PMID: 23890633.

16: Löser R, Fischer S, Hiller A, Köckerling M, Funke U, Maisonial A, Brust P, Steinbach J. Use of 3-[(18)F]fluoropropanesulfonyl chloride as a prosthetic agent for the radiolabelling of amines: Investigation of precursor molecules, labelling conditions and enzymatic stability of the corresponding sulfonamides. Beilstein J Org Chem. 2013 May 27;9:1002-11. doi: 10.3762/bjoc.9.115. Print 2013. PubMed PMID: 23766817; PubMed Central PMCID: PMC3678395.

17: Solis-Escalante D, Kuijpers NG, Bongaerts N, Bolat I, Bosman L, Pronk JT, Daran JM, Daran-Lapujade P. amdSYM, a new dominant recyclable marker cassette for Saccharomyces cerevisiae. FEMS Yeast Res. 2013 Feb;13(1):126-39. doi: 10.1111/1567-1364.12024. Epub 2012 Dec 17. PubMed PMID: 23253382; PubMed Central PMCID: PMC3563226.

18: Ettaoussi M, Sabaouni A, Rami M, Boutin JA, Delagrange P, Renard P, Spedding M, Caignard DH, Berthelot P, Yous S. Design, synthesis and pharmacological evaluation of new series of naphthalenic analogues as melatoninergic (MT1/MT2) and serotoninergic 5-HT2C dual ligands (I). Eur J Med Chem. 2012 Mar;49:310-23. doi: 10.1016/j.ejmech.2012.01.027. Epub 2012 Jan 20. PubMed PMID: 22301214.

19: Steiger MG, Vitikainen M, Uskonen P, Brunner K, Adam G, Pakula T, Penttilä M, Saloheimo M, Mach RL, Mach-Aigner AR. Transformation system for Hypocrea jecorina (Trichoderma reesei) that favors homologous integration and employs reusable bidirectionally selectable markers. Appl Environ Microbiol. 2011 Jan;77(1):114-21. doi: 10.1128/AEM.02100-10. Epub 2010 Nov 12. PubMed PMID: 21075888; PubMed Central PMCID: PMC3019734.

20: Ghosh AK, Banerjee S, Sinha S, Kang SB, Zajc B. Alpha-fluorovinyl Weinreb amides and alpha-fluoroenones from a common fluorinated building block. J Org Chem. 2009 May 15;74(10):3689-97. doi: 10.1021/jo802784w. PubMed PMID: 19361189; PubMed Central PMCID: PMC2817967.